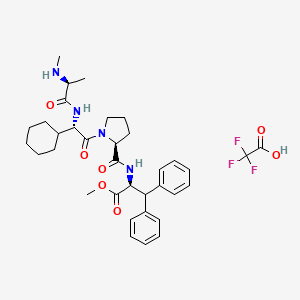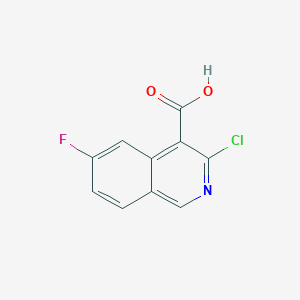
4-(2-Aminoethyl)-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C_8H_11NO. It is a derivative of phenol, featuring an aminoethyl group attached to the benzene ring at the 4-position, and two methyl groups at the 2- and 6-positions. This compound is known for its versatility in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2,6-dimethylphenol with ethylene oxide, followed by reduction with hydrogen in the presence of a catalyst.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 2,6-dimethylphenol with 2-chloroethylamine under basic conditions.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base.
Major Products Formed:
Quinones and Hydroquinones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Phenols: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-2,6-dimethylphenol is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, influencing cellular signaling.
Redox Reactions: Its redox properties enable it to participate in electron transfer processes.
Comparaison Avec Des Composés Similaires
4-(2-Aminoethyl)-2,6-dimethylphenol is similar to other phenolic compounds, but its unique structure sets it apart:
Tyramine: A close relative with similar biological activity.
AEBSF (Pefabloc SC): Another phenolic compound used as a serine protease inhibitor.
PMSF: A phenylmethylsulfonyl fluoride derivative used in biochemical research.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3-4,11H2,1-2H3 |
Clé InChI |
LHPWOULSXAINFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)

![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)


![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)






![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)

